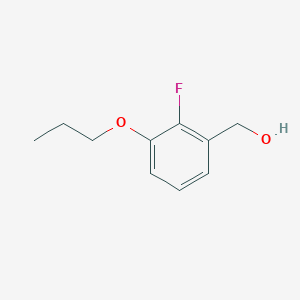
(2-Fluoro-3-propoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molar mass of 184.21 g/mol It is a member of the benzyl alcohol family, characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-propoxyphenyl)methanol typically involves the reaction of 2-fluoro-3-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2-fluoro-3-propoxybenzaldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-3-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-3-propoxybenzaldehyde, 2-Fluoro-3-propoxybenzoic acid.
Reduction: 2-Fluoro-3-propoxyphenylmethane.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-propoxyphenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The propoxy group may also play a role in its binding affinity to certain proteins, influencing its biological effects .
Comparación Con Compuestos Similares
(2-Fluoro-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(2-Fluoro-3-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(2-Fluoro-3-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: (2-Fluoro-3-propoxyphenyl)methanol is unique due to the specific combination of the fluorine atom and the propoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13FO2 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
(2-fluoro-3-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H13FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,12H,2,6-7H2,1H3 |
Clave InChI |
UTWIDDBPKLCDQF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


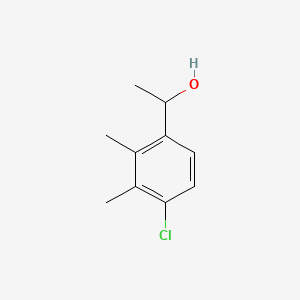

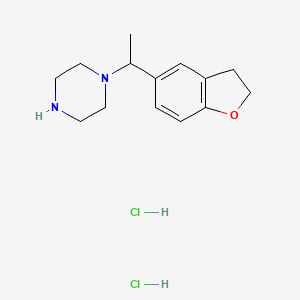
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
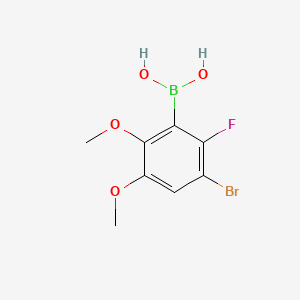

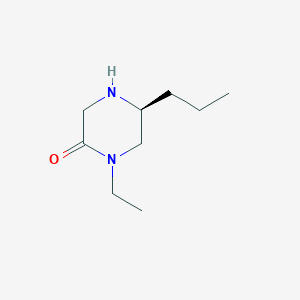
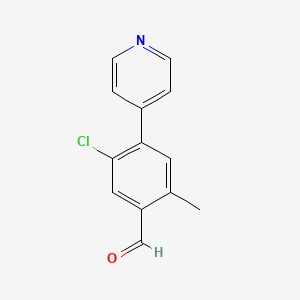
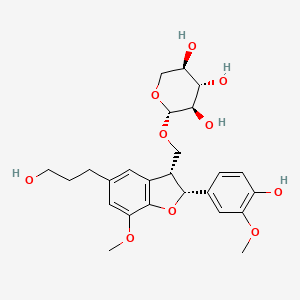
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
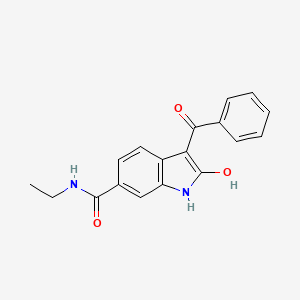
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
